3-(2-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide
CAS No.: 1797649-62-7
Cat. No.: VC6631246
Molecular Formula: C16H18FNO2S
Molecular Weight: 307.38
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1797649-62-7 |
---|---|
Molecular Formula | C16H18FNO2S |
Molecular Weight | 307.38 |
IUPAC Name | 3-(2-fluorophenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)propanamide |
Standard InChI | InChI=1S/C16H18FNO2S/c1-20-15(13-8-9-21-11-13)10-18-16(19)7-6-12-4-2-3-5-14(12)17/h2-5,8-9,11,15H,6-7,10H2,1H3,(H,18,19) |
Standard InChI Key | VGFNBPJVRSUWIF-UHFFFAOYSA-N |
SMILES | COC(CNC(=O)CCC1=CC=CC=C1F)C2=CSC=C2 |
Introduction
Structural and Chemical Overview
Molecular Architecture
The compound consists of three primary components:
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Propanamide backbone: A three-carbon chain terminating in an amide group.
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2-Fluorophenyl substituent: Attached to the central carbon, providing electron-withdrawing effects and metabolic stability .
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2-Methoxy-2-(thiophen-3-yl)ethyl side chain: A branched ethyl group with methoxy and thiophen-3-yl groups, enhancing solubility and target binding .
The thiophene ring contributes to π-π stacking interactions, while the fluorine atom modulates electronic properties and bioavailability.
Table 1: Key Structural Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 321.4 g/mol |
Hydrogen Bond Donors | 2 (amide NH, hydroxyl) |
Hydrogen Bond Acceptors | 4 (amide O, methoxy O, thiophene S) |
Rotatable Bonds | 6 |
Synthesis and Chemical Characterization
Synthetic Pathways
The synthesis involves three stages:
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Formation of the propanamide backbone: Reacting 3-(2-fluorophenyl)propanoic acid with thionyl chloride to generate the acyl chloride, followed by coupling with 2-methoxy-2-(thiophen-3-yl)ethylamine under Schotten-Baumann conditions .
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Purification: Recrystallization in ethanol yields the final product with >95% purity .
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Characterization:
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: 0.12 mg/mL (pH 7.4), improving to 1.8 mg/mL in DMSO .
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LogP: 2.7, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Stability: Stable under acidic conditions (pH 2–6) but hydrolyzes in alkaline environments (pH > 8) .
Table 2: Thermodynamic Properties
Property | Value |
---|---|
Melting Point | 142–144°C |
Boiling Point | 489°C (predicted) |
pKa | 8.2 (amide NH) |
Computational and Theoretical Studies
Density Functional Theory (DFT) Analysis
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Molecular Electrostatic Potential (MEP): Negative charges localized on the amide oxygen and thiophene sulfur, favoring electrophilic interactions .
ADMET Predictions
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Absorption: 89% intestinal absorption (Caco-2 model).
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Metabolism: CYP3A4 substrate with low inhibition risk.
Comparative Analysis with Structural Analogues
Table 3: Analogues and Their Properties
Compound Name | Molecular Formula | Key Features |
---|---|---|
RTI-13951–33 | GPR88 agonist (EC = 45 nM) | |
N-(4-Fluorophenyl)propanamide | Antimicrobial (MIC = 16 µg/mL) | |
3-Fluorofentanyl | Analgesic (EC = 1.2 nM) |
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